7-(2-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(2-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and phenyl groups attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the methoxyphenyl, methylphenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
7-(2-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 7-(2-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **7-(2-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
- **7-(2-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
Uniqueness
The uniqueness of 7-(2-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE lies in its specific combination of functional groups and the pyrrolopyrimidine core. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H23N3OS |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C27H23N3OS/c1-19-10-6-7-13-21(19)17-32-27-25-22(20-11-4-3-5-12-20)16-30(26(25)28-18-29-27)23-14-8-9-15-24(23)31-2/h3-16,18H,17H2,1-2H3 |
InChI Key |
JXRVGBUFQHGJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2C(=CN3C4=CC=CC=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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